4-(2,4,6-Trimethylphenyl)oxan-4-ol

Description

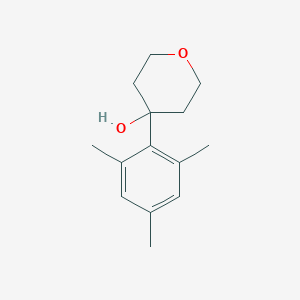

4-(2,4,6-Trimethylphenyl)oxan-4-ol is a tetrahedral oxolane derivative featuring a 2,4,6-trimethylphenyl substituent at the 4-position of the oxan-4-ol ring. Notably, the compound is listed as discontinued by CymitQuimica, indicating restricted commercial availability as of 2025 .

Properties

IUPAC Name |

4-(2,4,6-trimethylphenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-10-8-11(2)13(12(3)9-10)14(15)4-6-16-7-5-14/h8-9,15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEHIVFLJFIOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2(CCOCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C2(CCOCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Reactivity and Solubility

- Oxan-4-ol vs. The latter is highlighted in market reports as a regionally traded intermediate .

- Ester Derivative: Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate’s ester group enhances lipophilicity, making it suitable for non-polar reaction environments. Its safety data sheet mandates precautions against skin/eye irritation and respiratory exposure .

Research and Market Insights

- Commercial Availability : Only 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid is actively marketed, with regional price and supplier data tracked through 2025 .

- Safety Profiles : The ethyl ester derivative requires stringent handling protocols under GHS guidelines, including hazard statements for acute toxicity and environmental hazards .

- Synthetic Utility : The discontinued status of this compound suggests niche or obsolete applications, whereas its carboxylic acid and ester analogs remain relevant in industrial workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.